molecular formula C12H14FNO3 B14241671 Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester CAS No. 396079-02-0

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester

Cat. No.: B14241671
CAS No.: 396079-02-0
M. Wt: 239.24 g/mol
InChI Key: HQCNUVFUDBJPRA-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester is a chemical compound with the molecular formula C12H14FNO3. This compound is known for its unique structure, which includes a pentanoic acid backbone with an amino and oxo group, as well as a (4-fluorophenyl)methyl ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester typically involves the esterification of pentanoic acid derivatives with (4-fluorophenyl)methanol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 4-oxo-, methyl ester
  • Pentanoic acid, 4-fluoro-4-methyl-3-oxo-, ethyl ester
  • Valeric acid derivatives

Uniqueness

Pentanoic acid, 5-amino-4-oxo-, (4-fluorophenyl)methyl ester is unique due to the presence of both an amino and oxo group, as well as a (4-fluorophenyl)methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

396079-02-0

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

(4-fluorophenyl)methyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)8-17-12(16)6-5-11(15)7-14/h1-4H,5-8,14H2

InChI Key

HQCNUVFUDBJPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CCC(=O)CN)F

Origin of Product

United States

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